1-乙酰基-2,5-二氧代-2,5-二氢-1H-吡咯

描述

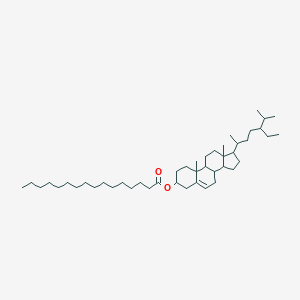

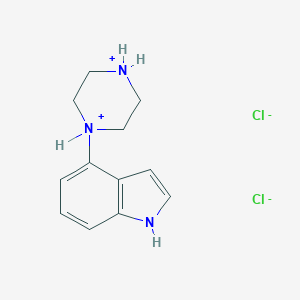

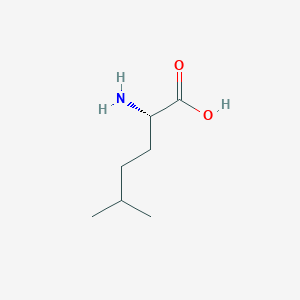

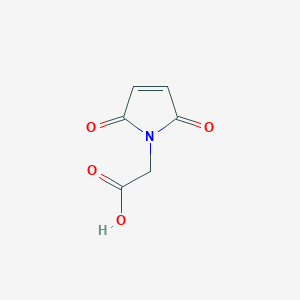

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

科学研究应用

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a linker in bioconjugation reactions, enabling the attachment of biomolecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: It is used in the production of polymers and other materials.

作用机制

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

, also known as 2-Maleimido acetic acid , is an organic compound with a variety of applications in biochemical research . Here is a comprehensive analysis of its mechanism of action:

Target of Action

The primary target of 2-Maleimido acetic acid is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a maleimide group and a terminal carboxylic acid . The maleimide group reacts with the thiol group in a biomolecule to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Pharmacokinetics

It is known that the compound is a solid, usually in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents .

Result of Action

The primary result of the action of 2-Maleimido acetic acid is the formation of a covalent bond with a thiol group in a biomolecule . This can enable the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Action Environment

The compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It should be kept in a dry, cool place, away from sources of ignition and oxidizing agents . During use and storage, good ventilation should be ensured . Contact with skin and eyes should be avoided to prevent irritation .

准备方法

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid can be synthesized through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine at a controlled temperature. The resulting product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the maleimide group reacts with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

相似化合物的比较

Similar compounds to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid include:

N-maleoylglycine: Another name for the same compound.

Maleimidoacetic acid: A similar compound with slight structural differences.

Maleimidoethyl acetate: A related compound used in similar applications. The uniqueness of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid lies in its specific reactivity and applications in bioconjugation and organic synthesis.

属性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

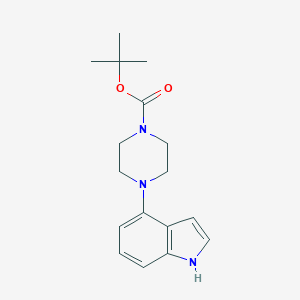

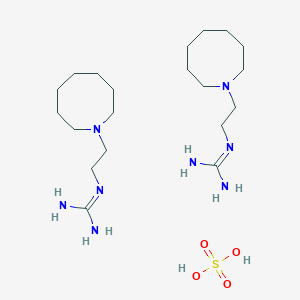

Q1: What is the significance of synthesizing organotin(IV) complexes with 2-Maleimido acetic acid?

A: The research highlights the synthesis of new diorganotin(IV) complexes using 2-Maleimido acetic acid as a ligand with oxygen as a donor atom []. This is significant because organotin(IV) complexes have shown potential biological activity, particularly against fungi, parasites, and tumor cells. By complexing tin with specific ligands, researchers aim to modify and potentially enhance these activities.

Q2: How was the structure of these new organotin(IV) complexes confirmed?

A2: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of the synthesized complexes. These techniques included:

- FT-IR Spectroscopy: This provided insights into the functional groups present and their bonding arrangements within the complexes [, ].

- Sn Mössbauer Spectroscopy: This technique provided information about the coordination environment and oxidation state of the tin atom within the complexes [].

- Multinuclear NMR Spectroscopy (1H, 13C, and 119Sn): This offered detailed information about the structure and bonding in both solution and solid states, further supporting the proposed trans-octahedral geometry of the complexes [].

- Mass Spectrometry and Elemental Analysis: These techniques provided additional confirmation of the molecular weight and elemental composition of the synthesized complexes [].

Q3: What are the potential applications of these new organotin(IV) complexes?

A3: The synthesized complexes demonstrated in vitro activity against:

- Human pathogenic fungi: This suggests potential applications as antifungal agents [].

- Pakistani Leishmanial strains: This indicates potential as antiparasitic drugs for diseases like Leishmaniasis [].

- Seven human tumor cell lines: This finding highlights the potential of these complexes in developing new anticancer therapies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)